
2-(3-(Methoxymethyl)phenyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(Methoxymethyl)phenyl)morpholine is an organic compound with the molecular formula C12H17NO2 It is a derivative of morpholine, a heterocyclic amine, and features a methoxymethyl group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Methoxymethyl)phenyl)morpholine can be achieved through several methods. One common approach involves the reaction of 3-(methoxymethyl)benzaldehyde with morpholine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction.
Another method involves the use of 3-(methoxymethyl)phenylboronic acid and morpholine in a Suzuki-Miyaura coupling reaction. This reaction is catalyzed by palladium and requires a base, such as potassium carbonate, to proceed. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Industrial processes often optimize reaction conditions to maximize yield and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-(Methoxymethyl)phenyl)morpholine can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form a corresponding alcohol or amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (for nitration), halogens (for halogenation), or sulfuric acid (for sulfonation).
Major Products
Oxidation: Formation of 3-(methoxymethyl)benzaldehyde or 3-(methoxymethyl)benzoic acid.
Reduction: Formation of 3-(methoxymethyl)phenylmethanol or 3-(methoxymethyl)phenylamine.
Substitution: Formation of various substituted derivatives, such as 3-(methoxymethyl)-4-nitrophenylmorpholine.
Wissenschaftliche Forschungsanwendungen
2-(3-(Methoxymethyl)phenyl)morpholine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting various diseases.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(3-(Methoxymethyl)phenyl)morpholine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxymethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-(Methoxymethyl)phenyl)piperidine: Similar structure but with a piperidine ring instead of a morpholine ring.
2-(3-(Methoxymethyl)phenyl)ethanol: Similar structure but with an ethanol group instead of a morpholine ring.
2-(3-(Methoxymethyl)phenyl)amine: Similar structure but with an amine group instead of a morpholine ring.
Uniqueness
2-(3-(Methoxymethyl)phenyl)morpholine is unique due to the presence of both a morpholine ring and a methoxymethyl group attached to a phenyl ring. This combination imparts specific chemical and physical properties, making it suitable for various applications in research and industry.
Eigenschaften
Molekularformel |
C12H17NO2 |
|---|---|
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
2-[3-(methoxymethyl)phenyl]morpholine |
InChI |
InChI=1S/C12H17NO2/c1-14-9-10-3-2-4-11(7-10)12-8-13-5-6-15-12/h2-4,7,12-13H,5-6,8-9H2,1H3 |
InChI-Schlüssel |
XBNCWRUNVPFBQY-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1=CC(=CC=C1)C2CNCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


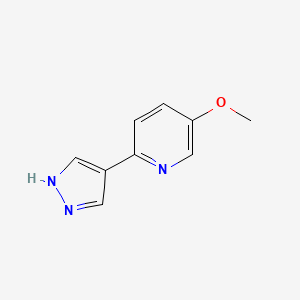
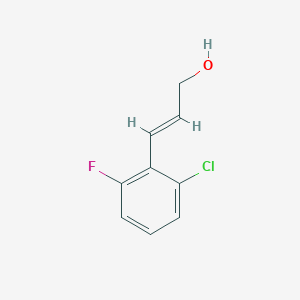


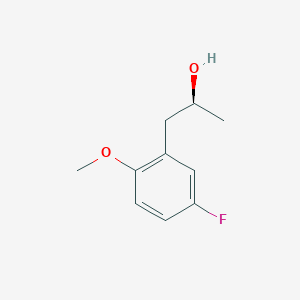
![rac-tert-butyl N-[(3R,4S)-4-(2-hydroxyethyl)pyrrolidin-3-yl]carbamate, trans](/img/structure/B13603277.png)

![rac-2-[(1R,2R,4R)-6-oxobicyclo[2.2.1]heptan-2-yl]aceticacid](/img/structure/B13603292.png)
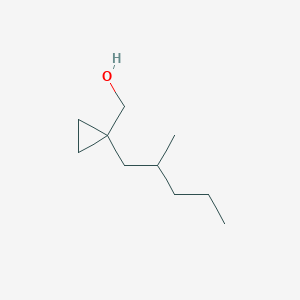


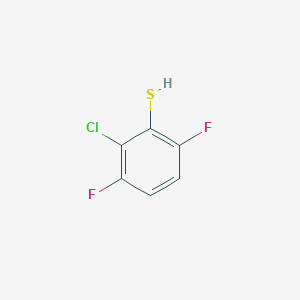
![tert-butyl 3-{1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-1-yl}piperidine-1-carboxylate](/img/structure/B13603320.png)

